![molecular formula C13H17Cl3O B14588824 {[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene CAS No. 61446-91-1](/img/structure/B14588824.png)
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene is an organic compound with a complex structure that includes a benzene ring and a trichloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 5,5,5-trichloro-2-methylpentan-2-ol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is essential to achieve a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl-substituted derivatives.
Substitution: Nitro, sulfonyl, or halogen-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of {[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}toluene: Similar structure but with a toluene ring instead of benzene.
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}phenol: Contains a phenol group instead of benzene.
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}aniline: Features an aniline group instead of benzene.
Uniqueness
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene is unique due to its specific combination of a trichloromethyl group and a benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61446-91-1 |
|---|---|
Molekularformel |
C13H17Cl3O |
Molekulargewicht |
295.6 g/mol |
IUPAC-Name |
(5,5,5-trichloro-2-methylpentan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C13H17Cl3O/c1-12(2,8-9-13(14,15)16)17-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI-Schlüssel |
BRPGRYZXIPUEMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(Cl)(Cl)Cl)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


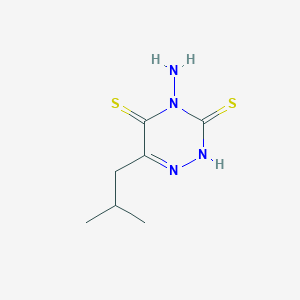
![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
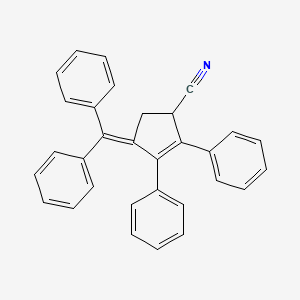
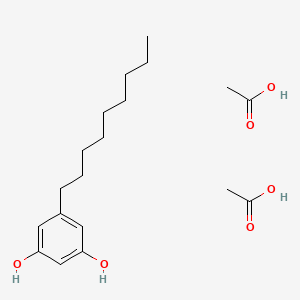

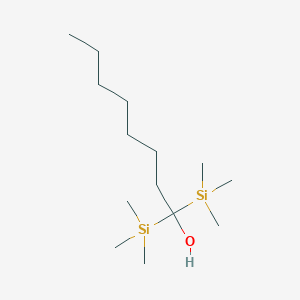

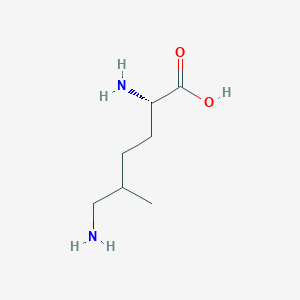
![3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal](/img/structure/B14588808.png)
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
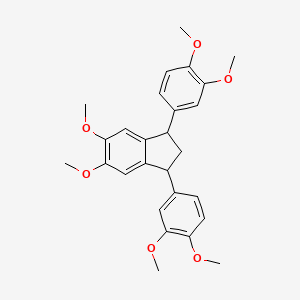
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14588838.png)

